Pyrrolidin-1-ium;pentaiodide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

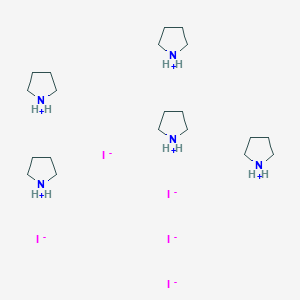

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C20H50I5N5 |

|---|---|

Molekulargewicht |

995.2 g/mol |

IUPAC-Name |

pyrrolidin-1-ium;pentaiodide |

InChI |

InChI=1S/5C4H9N.5HI/c5*1-2-4-5-3-1;;;;;/h5*5H,1-4H2;5*1H |

InChI-Schlüssel |

LKVSTUTUTXLMJJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.[I-].[I-].[I-].[I-].[I-] |

Herkunft des Produkts |

United States |

Contextualization Within Modern Inorganic and Organic Hybrid Materials Science

In the vast field of materials science, the strategic combination of organic and inorganic components at the molecular level allows for the creation of hybrid materials with tunable properties. The organic cation, in this case, Pyrrolidin-1-ium ([C₄H₁₀N]⁺), offers structural versatility and can influence the packing and dimensionality of the crystal lattice. The inorganic component, the pentaiodide anion ([I₅]⁻), contributes to the electronic and optical properties of the material.

The properties of such hybrid materials are not merely a sum of their parts; rather, they arise from the intricate interplay and synergy between the organic and inorganic moieties. The size, shape, and charge distribution of the pyrrolidinium (B1226570) cation can direct the assembly of the polyiodide network, leading to diverse supramolecular architectures. researchgate.net This "dimensional caging" phenomenon is a key aspect of modern materials design, where the organic cation acts as a template for the inorganic framework. mdpi.com These materials are of interest for a range of applications, including as electrolytes in electrochemical devices like batteries and solar cells. researchgate.netmpg.de The study of compounds like Pyrrolidin-1-ium;pentaiodide is therefore crucial for advancing our understanding of structure-property relationships in this promising class of materials.

Historical Perspectives on Pyrrolidinium and Polyiodide Chemistry Research

The chemistry of both pyrrolidinium (B1226570) and polyiodides has a rich history. The pyrrolidine (B122466) ring is a fundamental saturated heterocycle found in numerous natural products, including the amino acid proline. Its synthesis and reactivity have been the subject of extensive research for over a century. The corresponding cation, pyrrolidinium, is readily formed by the protonation of pyrrolidine and has been widely used as a counterion in the synthesis of various salts. nih.gov Research into pyrrolidinium-based ionic liquids has also expanded significantly, driven by their potential applications as electrolytes and in catalysis. acs.orgresearchgate.net

The study of polyiodides dates back to the 19th century with the discovery of the triiodide ion (I₃⁻). These anions, composed of multiple iodine atoms, exhibit a remarkable diversity of structures, from simple linear ions to complex chains and networks. acs.org The bonding in polyiodides has long been a topic of theoretical interest, involving concepts that go beyond simple Lewis structures. acs.org Historically, large cations have been known to stabilize higher polyiodides, leading to the isolation and characterization of species like pentaiodide. The structure of tetramethylammonium (B1211777) pentaiodide, for instance, was reported as early as 1951. nih.gov

Current Research Landscape and Emerging Trends in Polyiodide Salts

Contemporary research on polyiodide salts is vibrant and multifaceted, with significant interest in their application in materials science. A major trend is the design and synthesis of novel polyiodide-containing materials with specific electronic and optical properties. This includes their use in dye-sensitized solar cells and, more recently, in perovskite solar cells, where they can play a role in both the fabrication and degradation of the devices. researchgate.net

The field is also witnessing a surge in the exploration of the supramolecular chemistry of polyiodides. acs.org Researchers are investigating how non-covalent interactions, such as hydrogen and halogen bonding between the polyiodide anion and the organic cation, can be used to control the crystal architecture. mdpi.comoup.com This has led to the creation of complex one-, two-, and three-dimensional polyiodide networks with potentially anisotropic conductivity. mpg.de There is also growing interest in polyiodide-based ionic liquids and their unique properties as charge-transporting media. researchgate.net The pentaiodide anion itself can adopt various conformations, such as V-shaped or L-shaped chains, depending on the counterion and the crystalline environment, which in turn influences the material's properties. oup.comorcid.org

Significance of Pyrrolidin 1 Ium;pentaiodide in Polyhalide Chemistry

While specific research focusing exclusively on Pyrrolidin-1-ium;pentaiodide is not extensively documented in publicly available literature, its significance can be inferred from the broader context of polyhalide chemistry. The combination of a relatively simple, small, and saturated cyclic ammonium (B1175870) cation with the pentaiodide anion makes it a model system for studying the fundamental interactions that govern the structure of organic-inorganic hybrid salts.

The pentaiodide anion is typically composed of an I₃⁻ unit and an I₂ molecule, linked through a halogen bond. The geometry of this anion is highly dependent on the nature of the counter-cation. oup.com The pyrrolidinium (B1226570) cation, lacking the aromaticity and specific interaction sites of larger, more complex cations like theophyllinium researchgate.net or thiazolium acs.org, provides a less complex environment. This allows for a more direct investigation of how cation size and shape, as well as hydrogen bonding from the N-H group, influence the packing of pentaiodide chains.

Detailed structural and theoretical studies of this compound would provide valuable data for understanding the delicate balance of forces—covalent, ionic, and non-covalent—that dictate the properties of polyiodide materials. This knowledge is essential for the rational design of new functional materials with tailored electronic and optical characteristics.

An in-depth analysis of the synthetic methodologies and reaction pathways leading to the formation of this compound reveals a process governed by the careful preparation of its constituent ions and the controlled conditions of its crystallization. The synthesis is a multi-step process involving the formation of the pyrrolidinium cation and the polyiodide anion, followed by their assembly into a crystalline solid.

Spectroscopic Investigations and Vibrational Dynamics of Pyrrolidin 1 Ium;pentaiodide Systems

Raman Spectroscopy for Polyiodide Vibrational Signatures

Raman spectroscopy is a particularly powerful tool for probing the low-frequency vibrational modes characteristic of polyiodide species. These vibrations are sensitive to the geometry and bonding within the I₅⁻ anion.

The Raman spectrum of the pentaiodide anion (I₅⁻) is distinguished by a set of characteristic vibrational modes. A strong absorption at approximately 170 cm⁻¹ is a well-established marker for the V-shaped pentaiodide ion. nih.gov This band is attributed to the symmetric stretching mode of the iodine molecules within the polyiodide framework. researchgate.net The spectrum is often dominated by the vibrational stretching modes of the triiodide (I₃⁻) units that can be considered building blocks of the pentaiodide. nih.gov "Smart" triiodide ions, which are symmetrical and purely halogen-bonded, are indicated by a very strong absorption around 112 cm⁻¹, often accompanied by a shoulder at about 71 cm⁻¹. nih.gov

Theoretical studies and experimental observations on various polyiodide systems suggest that the vibrational features in the 145 cm⁻¹ and 170 cm⁻¹ region are characteristic of I₅⁻. rsc.orgdeepdyve.com The band around 145 cm⁻¹ is often associated with the asymmetric stretching mode of the I₃⁻ component. rsc.orgdeepdyve.com The presence of additional bands can indicate the formation of higher polyiodides. rsc.orgdeepdyve.com For instance, approximate stretching frequencies for different moieties within polyiodides include 180 cm⁻¹ for I₂, and various bands for I₃⁻ and I₅⁻ depending on their geometry (linear or bent). qu.edu.qa

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(I-I) | ~170 | Symmetric stretch of V-shaped I₅⁻ nih.govresearchgate.net |

| ν(I₃⁻) | ~112 | Symmetric stretch of "smart" triiodide nih.gov |

| ν(I₃⁻) | ~145 | Asymmetric stretch of triiodide component rsc.orgdeepdyve.com |

| - | ~71 | "Hot band" transition related to ν₂ of triiodide nih.gov |

The symmetry and conformation of the polyiodide anion can be deduced from its vibrational spectrum. A V-shaped pentaiodide, for example, exhibits a characteristic Raman spectrum that is similar to the absorption pattern of other known V-shaped pentaiodides. nih.govresearchgate.net The presence and relative intensities of the symmetric and asymmetric stretching modes of the triiodide units within the pentaiodide structure provide insight into its symmetry. For instance, a triiodide with D∞h symmetry would be Raman inactive for the asymmetric vibration mode. nih.gov

The analysis of the Raman spectra can also reveal the presence of different polyiodide species in equilibrium. The addition of excess iodide can, for example, lead to the disappearance of the 170 cm⁻¹ peak, suggesting a shift in the equilibrium away from the pentaiodide species. rsc.orgdeepdyve.com In-situ Raman spectroelectrochemistry can be employed to study the electrochemical formation of polyiodide ions, such as I₅⁻, by monitoring the appearance and disappearance of their characteristic vibrational bands at different electrode potentials. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopy is instrumental in characterizing the pyrrolidinium (B1226570) cation and investigating intermolecular interactions, such as hydrogen bonding, within the compound.

The IR spectrum of the pyrrolidinium cation exhibits a series of bands corresponding to the vibrations of its various functional groups. The stretching and deformation vibrations of the C₄N ring, as well as the NH₂⁺ and CH₂ groups, give rise to characteristic absorption bands. researchgate.net For example, bands corresponding to the vibrational modes of the pyrrolidinium cation are typically observed above 600 cm⁻¹. researchgate.net The specific wavenumbers for these vibrations can be influenced by the nature of the counter-anion and the crystalline environment. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Stretching and Deformation | > 600 | C₄N ring, NH₂⁺, CH₂ researchgate.net |

Intermolecular hydrogen bonding between the pyrrolidinium cation (as a hydrogen bond donor) and the pentaiodide anion (as a hydrogen bond acceptor) can be investigated through shifts in the IR vibrational frequencies. The N-H stretching vibration of the pyrrolidinium cation is particularly sensitive to hydrogen bonding. nih.govuniroma1.it The formation of hydrogen bonds typically leads to a broadening and a shift in the N-H stretching band. uniroma1.it

In protic ionic liquids, the far-infrared region can reveal strong, directional hydrogen bonds between the NH bond of the cation and the anion. uniroma1.it The analysis of these frequency shifts allows for a quantitative assessment of the hydrogen bonding interactions. rsc.org For instance, a frequency up-shift in the characteristic N-H stretching in the infrared spectra of dicationic ionic liquids has been attributed to strong cation-anion binding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less commonly reported for the pentaiodide system specifically, NMR spectroscopy provides valuable information about the structure and dynamics of the pyrrolidinium cation. ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the pyrrolidinium ring and to study its motional behavior in the solid state.

In related pyrrolidinium salts, ¹H NMR spectra have been used to investigate the mobility of the cations as a function of temperature. uq.edu.au Changes in the linewidth of the NMR signals can indicate the onset of different motional processes, such as isotropic tumbling and diffusion of the cations. uq.edu.au For instance, a narrowing of the ¹H NMR linewidth at higher temperatures suggests increased cation mobility. uq.edu.au The chemical shifts in ¹H NMR are sensitive to the electronic environment of the protons, and interactions with the anion can influence these shifts. nih.govyoutube.com

A search of the available literature did not yield specific NMR data for pyrrolidin-1-ium;pentaiodide. However, based on studies of similar pyrrolidinium-based ionic liquids, one would expect the ¹H NMR spectrum to show characteristic signals for the protons of the pyrrolidinium ring. researchgate.net The chemical shifts and splitting patterns of these signals would provide information about the connectivity and local environment of the protons.

1H and 13C NMR for Pyrrolidinium Cationic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For the this compound system, ¹H and ¹³C NMR are primarily used to confirm the identity and structural integrity of the pyrrolidinium cation.

The ¹H NMR spectrum of the pyrrolidinium cation is characterized by signals corresponding to the protons on the heterocyclic ring. The protons attached to the nitrogen atom (N-H) and the adjacent carbon atoms (α-protons) typically appear at a lower field (higher ppm value) due to the deshielding effect of the positively charged nitrogen. The protons on the carbon atoms further from the nitrogen (β-protons) resonate at a higher field. The chemical shifts and splitting patterns of these signals are crucial for confirming the five-membered ring structure. rsc.orgmdpi.com For instance, the protons on the carbons adjacent to the nitrogen often appear as multiplets due to coupling with neighboring protons. mdpi.com

Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the pyrrolidinium cation. The carbon atoms directly bonded to the positively charged nitrogen (α-carbons) are significantly deshielded and thus appear at a lower field compared to the β-carbons. mdpi.comresearchgate.net The number of distinct signals in the ¹³C NMR spectrum confirms the symmetry of the cation.

The following tables summarize the typical chemical shift ranges for the pyrrolidinium cation, based on data from related structures. mdpi.com

Table 1: Typical ¹H NMR Chemical Shifts for the Pyrrolidinium Cation

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| α-CH₂ | 3.20–3.70 | Multiplet |

| β-CH₂ | 1.70–2.20 | Multiplet |

| N-H | Variable, often broad | Singlet/Multiplet |

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: Typical ¹³C NMR Chemical Shifts for the Pyrrolidinium Cation

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| α-C | 47.0–57.0 |

| β-C | 21.0–26.0 |

Note: Chemical shifts can vary depending on the solvent.

The complete assignment of these NMR signals is often achieved using two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HSQC, which help to establish the connectivity between protons and carbons in the molecule. researchgate.net

Solid-State NMR for Local Crystal Environment Characterization

While solution NMR provides information about the structure of the cation, solid-state NMR (ssNMR) is uniquely suited to investigate the local environment of atoms within the crystalline lattice of this compound. wikipedia.org ssNMR is a powerful technique for characterizing atomic-level structure and dynamics in solid materials. wikipedia.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. wikipedia.org

For this compound, ssNMR can probe the through-space interactions between the pyrrolidinium cations and the pentaiodide anions (I₅⁻). Techniques such as Magic Angle Spinning (MAS) are employed to reduce the broadening of spectral lines caused by anisotropic interactions, thereby improving resolution and sensitivity. wikipedia.orgbruker.com

Key information obtained from ssNMR studies includes:

Polymorphism and Crystal Packing: Different crystalline forms (polymorphs) of the same compound will yield distinct ssNMR spectra, allowing for their identification and characterization. The spectra are sensitive to the packing of ions in the unit cell.

Interionic Interactions: Cross-polarization (CP) techniques, particularly between ¹H in the cation and nuclei in the anion (if applicable), or more advanced multidimensional correlation experiments, can reveal the proximity of the pyrrolidinium protons to the pentaiodide chain. This helps to map the hydrogen bonding network and other weak interactions that stabilize the crystal structure. nih.gov

Cationic and Anionic Dynamics: ssNMR can detect molecular motions, such as the rotation of the pyrrolidinium ring or libration of the pentaiodide anion within the crystal lattice, by analyzing line shapes and relaxation times over a range of temperatures. lu.se This provides insight into the dynamic nature of the solid-state system.

The analysis of chemical shift anisotropy (CSA) for the carbon and nitrogen atoms of the pyrrolidinium cation can also provide detailed information about the local electronic environment and symmetry, which are influenced by the surrounding pentaiodide anions. wikipedia.org

UV-Vis Spectroscopy for Electronic Absorption Properties and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound system. The resulting spectrum is expected to be a superposition of the absorptions of the individual ions, along with potential new bands arising from their interaction. jetir.org The key feature of interest in this system is the charge-transfer (CT) phenomenon between the pyrrolidinium cation and the pentaiodide anion. jetir.orgnih.gov

The pentaiodide anion (I₅⁻) itself is known to be a strong chromophore with characteristic absorption bands in the UV-Vis region. These bands arise from electronic transitions within the polyiodide chain, specifically π* → σ* and σ → σ* transitions. Typically, I₅⁻ exhibits two strong absorption bands, one around 290 nm and another around 360 nm.

In the this compound complex, the pyrrolidinium cation can act as an electron donor, while the iodine-rich pentaiodide anion acts as a strong electron acceptor (specifically a σ-electron acceptor). nih.gov This donor-acceptor relationship can give rise to a new, distinct absorption band in the spectrum, known as a charge-transfer (CT) band. jetir.orgscielo.org.za This band corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor (pyrrolidinium) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (pentaiodide).

The appearance of this CT band is direct evidence of the formation of a charge-transfer complex. jetir.org The energy (and thus the wavelength) of the CT band is sensitive to the electron-donating ability of the cation, the electron-accepting ability of the anion, and the nature of their interaction in the solvent or solid state. jetir.orgbath.ac.uk The intensity of these CT bands is often high (large molar absorptivity, ε) because they are not subject to the same selection rules that can forbid d-d transitions in metal complexes. bath.ac.uk

Table 3: Expected UV-Vis Absorption Bands for this compound

| Species/Transition | Expected λₘₐₓ (nm) | Origin |

|---|---|---|

| Pentaiodide (I₅⁻) | ~290 | Intra-anion electronic transition |

| Pentaiodide (I₅⁻) | ~360 | Intra-anion electronic transition |

| Charge Transfer (CT) | Variable (e.g., 400-550) | HOMO(Cation) → LUMO(Anion) |

Note: The exact position of the charge-transfer band can vary significantly based on the solvent and specific crystalline environment.

The study of the CT band can provide valuable thermodynamic data about the donor-acceptor interaction, such as the association constant and free energy change of complex formation. nih.gov

Computational Chemistry and Theoretical Modeling of Pyrrolidin 1 Ium;pentaiodide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it ideal for studying ionic liquids and complex anions. ekb.egnih.gov DFT calculations are used to determine the electronic structure of molecules, predicting geometries, energies, and other molecular properties. rsc.org

Geometry Optimization and Energy Minimization Studies of Molecular and Crystal Structures

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy (the most stable conformation) of a molecule or crystal unit cell. rsc.org For Pyrrolidin-1-ium;pentaiodide, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Such studies would reveal key structural parameters. For the pyrrolidinium (B1226570) cation, this includes C-N, C-C, and C-H bond lengths and angles, as well as the puckering of the five-membered ring. researchgate.net For the pentaiodide (I₅⁻) anion, which typically adopts a V-shaped geometry, calculations would determine the I-I bond lengths and the central I-I-I bond angle. These parameters are known to be highly dependent on the surrounding cations in the crystal lattice. uvic.ca

Illustrative Data Table: Typical DFT-Calculated Geometry Parameters for Constituent Ions Note: The following data is illustrative and based on general findings for pyrrolidinium cations and the pentaiodide anion in different chemical environments, not from a specific study on this compound.

| Parameter | Ion | Typical Calculated Value |

| I-I Bond Length (terminal) | Pentaiodide (I₅⁻) | ~2.85 - 2.95 Å |

| I-I Bond Length (central) | Pentaiodide (I₅⁻) | ~3.10 - 3.20 Å |

| I-I-I Bond Angle | Pentaiodide (I₅⁻) | ~95° - 100° |

| C-N Bond Length | Pyrrolidinium ([C₄H₁₀N]⁺) | ~1.50 - 1.52 Å |

| C-C Bond Length | Pyrrolidinium ([C₄H₁₀N]⁺) | ~1.53 - 1.55 Å |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Visualization

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. mdpi.com These "frontier orbitals" are central to understanding chemical reactivity and electronic properties. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.comresearchgate.net

For this compound, visualization would likely show the HOMO localized primarily on the electron-rich pentaiodide anion, while the LUMO might be distributed on the cation or have contributions from both ions. The energy gap would be crucial for predicting the compound's color, photochemical behavior, and charge transfer properties. nih.gov

Illustrative Data Table: Representative Frontier Orbital Energies Note: These values are hypothetical examples to illustrate typical DFT outputs for ionic systems.

| Orbital | Energy (eV) | Probable Localization |

| HOMO | -5.8 | Pentaiodide Anion |

| LUMO | -1.5 | Pyrrolidinium Cation / Both Ions |

| HOMO-LUMO Gap (ΔE) | 4.3 | - |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR and Raman vibrational frequencies)

DFT calculations can accurately predict various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netnih.gov These theoretical spectra are invaluable for assigning experimental peaks to specific molecular motions, such as C-H stretching in the cation or I-I stretching modes in the anion. ekb.eg

Similarly, by calculating the magnetic shielding around each nucleus, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts for atoms like ¹H, ¹³C, and ¹⁴N in the pyrrolidinium cation. rsc.org

Charge Distribution and Electrostatic Potential Mapping

Understanding how charge is distributed across the ions is key to predicting their interactions. Methods like Mulliken population analysis can assign partial charges to each atom, revealing the charge distribution within the cation and anion.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov The MEP map for this compound would show negative potential (typically colored red) around the electron-rich iodine atoms of the pentaiodide anion and positive potential (blue) around the hydrogen atoms of the pyrrolidinium cation. This visualization helps identify sites susceptible to electrophilic or nucleophilic attack and explains intermolecular interactions. nih.gov

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, Ab Initio Molecular Dynamics (AIMD) simulates the movement of atoms over time at a given temperature. rsc.org In AIMD, the forces driving the atomic motion are calculated "on-the-fly" using quantum mechanics (like DFT).

For this compound, an AIMD simulation would model the dynamic behavior of the ions in the liquid state. This can be used to study translational and rotational motions, the stability of the ion pair, and to calculate transport properties like diffusion coefficients and viscosity, which are critical for applications such as electrolytes. rsc.org

Quantum Chemical Descriptors for Reactivity and Stability Assessment

Quantum chemical descriptors are values derived from electronic structure calculations that quantify aspects of chemical reactivity and stability. mdpi.comrasayanjournal.co.in They are often calculated from HOMO and LUMO energies. chemrxiv.orgresearchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

For this compound, these descriptors would provide a quantitative assessment of its stability and reactivity profile. rasayanjournal.co.in

Illustrative Data Table: Calculated Quantum Chemical Descriptors Note: These values are derived from the illustrative HOMO/LUMO energies in section 6.1.2 and are for exemplary purposes only.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E_HOMO | 5.8 |

| Electron Affinity (A) | -E_LUMO | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.65 |

| Chemical Hardness (η) | (I - A) / 2 | 2.15 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.11 |

Development and Application of Force Fields for Pyrrolidinium-Polyiodide Systems

Force fields are a collection of potential energy functions and associated parameters that describe the interactions between atoms in a molecular system. They are the cornerstone of classical molecular dynamics (MD) simulations, which are used to study the dynamic behavior of molecules over time. The development of an accurate force field for this compound is essential for predicting its bulk properties, such as density, viscosity, and conductivity.

The development of a force field for a novel ionic liquid like this compound is a multi-step process that involves:

Functional Form Selection: Choosing an appropriate mathematical form for the potential energy functions that describe bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. Common choices include the functional forms from established force fields like AMBER, CHARMM, or OPLS.

Parameterization: Determining the numerical values for the parameters in the potential energy functions. This is typically achieved by fitting the force field predictions to a combination of experimental data and high-level quantum mechanical calculations. For the pyrrolidinium cation, initial parameters can often be transferred from existing force fields for similar organic molecules. However, the parameters for the pentaiodide anion and the crucial cation-anion interactions require careful development.

Charge Derivation: The electrostatic interactions are particularly important in ionic liquids. Atomic partial charges are typically derived from quantum mechanical calculations by fitting them to the electrostatic potential (ESP) of the molecule. For polyiodide systems, the charge distribution can be complex and may require polarizable force fields to accurately capture the induced dipole effects.

Validation: The final force field is validated by comparing the results of MD simulations with experimental data for a range of physical properties. This may involve an iterative process of refining the parameters to improve the agreement between simulation and experiment.

A significant challenge in developing a force field for this compound is the accurate description of the polyiodide anion. The bonding within the pentaiodide ion is not purely covalent, and it can adopt various conformations. Furthermore, the interactions between the delocalized negative charge of the pentaiodide and the localized positive charge of the pyrrolidinium cation are highly anisotropic.

Polarizable force fields, which explicitly account for the electronic polarization of atoms, are often necessary to accurately model the interactions in such systems. These force fields allow the atomic charges to fluctuate in response to the local electric field, providing a more realistic description of the electrostatic interactions.

Table 2: Typical Components of a Force Field for this compound

| Interaction Type | Potential Energy Function | Key Parameters |

|---|---|---|

| Bond Stretching | E = k_b(r - r_0)^2 | Force constant (k_b), Equilibrium bond length (r_0) |

| Angle Bending | E = k_θ(θ - θ_0)^2 | Force constant (k_θ), Equilibrium angle (θ_0) |

| Dihedral Torsion | E = Σ V_n[1 + cos(nφ - δ)] | Torsional barrier (V_n), Periodicity (n), Phase angle (δ) |

| van der Waals | Lennard-Jones: E = 4ε[(σ/r)^12 - (σ/r)^6] | Well depth (ε), Collision diameter (σ) |

| Electrostatic | Coulomb's Law: E = (q_i * q_j) / (ε_0 * r_ij) | Partial atomic charges (q_i, q_j) |

The application of a well-parameterized force field in MD simulations can provide valuable insights into the structure and dynamics of this compound. This includes information on the radial distribution functions, coordination numbers, diffusion coefficients, and ionic conductivity, which are all critical for understanding the potential applications of this material.

Applications and Advanced Materials Science Perspectives of Pyrrolidin 1 Ium;pentaiodide

Utilization in Redox-Active Systems and Energy Storage Research

The unique electrochemical properties of pyrrolidinium-based compounds, including Pyrrolidin-1-ium;pentaiodide, position them as compelling candidates for next-generation energy storage technologies. Their application in redox-active systems, particularly in the burgeoning field of redox flow batteries, is a significant area of research.

Role in Ionic Liquid Electrolytes for Redox Flow Batteries (e.g., bromine-based systems)

Ionic liquids (ILs) are increasingly investigated as electrolytes in redox flow batteries (RFBs) due to their wide electrochemical windows, low volatility, and high thermal stability, which can enhance the energy density and safety of these systems. mdpi.comresearchgate.net Pyrrolidinium-based ILs, in particular, have shown promise in this area. mdpi.com

In bromine-based redox flow batteries, such as the zinc-bromine or hydrogen-bromine systems, a key challenge is managing the bromine species to prevent self-discharge and environmental hazards. Bromine complexing agents (BCAs) are employed to sequester the bromine, and quaternary ammonium (B1175870) salts, including pyrrolidinium (B1226570) derivatives, are commonly used for this purpose. researchgate.net For instance, 1-ethyl-1-methylpyrrolidin-1-ium bromide has been a staple in Zn/Br2-RFBs since the 1970s. researchgate.net These agents form a separate, denser organic phase with the bromine, effectively containing it. researchgate.net The interaction between the BCA and bromine can also influence the battery's performance by affecting the charge transfer resistance at the electrode. researchgate.net The formation of polybromide complexes on the cathode surface has been observed to accelerate the electrode reaction, thereby reducing charge transfer resistance as the state of charge increases. researchgate.net

Formation of Charge Transfer Complexes and Associated Electrical Conductivity Enhancement

The interaction between electron donors and acceptors can lead to the formation of charge-transfer (CT) complexes, which can significantly alter the electrical properties of the materials. niscpr.res.inucla.edu In the context of pyrrolidinium-based systems, the formation of CT complexes with iodine is a notable phenomenon.

The complexation of polymers like poly(vinylpyrrolidone) (PVP) with iodine results in the formation of a charge transfer complex, indicated by changes in the material's spectroscopic and electrical characteristics. conicet.gov.ar This doping process leads to an increase in the current density and electrical conductivity of the polymer matrix. conicet.gov.ar The stoichiometry of such iodine complexes can be determined using methods like conductometric titration, which has shown that iodine can form complexes with various ratios depending on the donor molecule and the polarity of the medium. niscpr.res.in For instance, studies on pyridine-iodine complexes have indicated a 2:3 donor-to-acceptor ratio. niscpr.res.in

The enhancement in conductivity is attributed to the generation of mobile charge carriers upon the formation of the CT complex. While strong interactions in highly polar media can lead to dissociation into ions, even partially dissociated complexes contribute to increased conductivity. niscpr.res.in

Table 1: Electrical Properties of a PVP-Iodine Charge Transfer Complex

| Property | Value | Reference |

|---|---|---|

| Bulk Charge | ~0.35 nC/cm³ | conicet.gov.ar |

This interactive table summarizes the measured bulk charge of a Poly(vinylpyrrolidone)-Iodine charge transfer complex.

Exploration of Catalytic Applications in Organic Transformations

Pyrrolidine-based structures are fundamental in the field of organocatalysis, with L-proline and its derivatives being widely used for various asymmetric reactions. rsc.orgua.es The functionalization of the pyrrolidine (B122466) ring has led to the development of numerous active organocatalysts. ua.es

Heterogenized catalysts, where the catalytic species is supported on a solid matrix, offer advantages in terms of separation and reusability. For example, L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate (B86663) supported on silica (B1680970) gel has been shown to be an efficient and reusable catalyst for the acylation of alcohols, phenols, and amines under solvent-free conditions. researchgate.net This demonstrates the potential for developing robust and environmentally friendly catalytic systems based on the pyrrolidinium scaffold.

Furthermore, the encapsulation of pyrrolidine-based organocatalysts within porous materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) is an emerging area. rsc.org This approach allows for the creation of novel heterogeneous catalysts with well-defined and tunable structures, mimicking biological catalytic systems. rsc.org

Integration into Hybrid Organic-Inorganic Materials for Functional Devices

Hybrid organic-inorganic materials, which combine organic and inorganic components at the molecular or nanoscale, offer a pathway to create materials with novel and synergistic properties. rsc.orgresearchgate.net These materials are synthesized through low-temperature processes that allow for a high degree of control over their structure and functionality. rsc.org

Pyrrolidinium cations have been successfully incorporated as the organic component in hybrid metal halide systems. nih.govmdpi.com For example, (Pyrrolidinium)MnBr3 has been discovered as a luminescent multiferroic material, exhibiting both ferroelectricity and weak ferromagnetism. nih.gov This compound demonstrates a significant spontaneous polarization and a high quantum yield, making it a candidate for applications in luminescent materials, photovoltaics, and magneto-optoelectronic devices. nih.gov

The structure of these hybrid materials is often directed by the organic cation. In lead halide hybrids, for instance, the imidazo[1,5-a]pyridinium-based cations can direct the formation of unique one-dimensional chain-like inorganic structures. mdpi.com The versatility in the synthesis of these hybrid materials opens up possibilities for designing a wide range of functional materials with tailored optical and electronic properties. rsc.org

Precursor Chemistry in Advanced Functional Materials (e.g., Perovskite Solar Cells)

Perovskite solar cells (PSCs) have garnered immense attention due to their rapidly increasing power conversion efficiencies and potential for low-cost manufacturing. nanoge.org The quality of the perovskite film is paramount to the device performance and is highly dependent on the precursor solution chemistry and the crystallization process. rsc.org

Organic cations play a crucial role in the structure and properties of the perovskite material. While pyrrolidinium itself is not a primary cation in the highest-performing perovskite absorbers, related organic cations and additives are essential. For instance, 2-pyrrolidin-1-ium-1-ylethylammonium iodide is used as a precursor in the fabrication of perovskite-based devices. greatcellsolarmaterials.com

The use of additives in the precursor solution is a common strategy to improve the quality and stability of the perovskite film. nih.gov Ionic liquids, for example, have been used as additives to inhibit the degradation of the precursor solution and to promote the formation of large, oriented grains with fewer defects, leading to enhanced efficiency and stability of the solar cells. nih.gov The fundamental understanding of precursor-coordinating molecule interactions and the role of additives is critical for the continued advancement of perovskite solar cell technology. rsc.org

Table 2: Key Parameters for High-Performance Perovskite Solar Modules

| Parameter | Value | Reference |

|---|---|---|

| Certified Efficiency | 23.30% | nih.gov |

| Stabilized Efficiency | 22.97% | nih.gov |

| Aperture Area | 27.22 cm² | nih.gov |

| Stability (1000h continuous illumination) | 94.66% of initial efficiency | nih.gov |

This interactive table presents the performance metrics of a perovskite solar module fabricated using a synergistic dopant-additive strategy.

Future Directions and Interdisciplinary Research Opportunities

Exploration of New Synthetic Pathways for Analogous Pyrrolidinium (B1226570) Polyhalides

The synthesis of pyrrolidinium polyhalides typically involves the reaction of a pyrrolidinium halide salt with elemental iodine. mdpi.com A common method is the solution-based synthesis where the reactants are dissolved in a suitable solvent, such as methanol (B129727) or ethanol, and allowed to react and crystallize. mdpi.com The stoichiometry of the reactants can be controlled to target specific polyiodide anions, such as the triiodide (I₃⁻) or, in this case, the pentaiodide (I₅⁻).

Future research could focus on developing more sophisticated and controlled synthetic methodologies. This includes exploring ionothermal synthesis, which utilizes ionic liquids as both the solvent and templating agent, potentially leading to novel crystal structures and properties. semanticscholar.orgresearchgate.net The use of different pyrrolidinium derivatives with varying alkyl chain lengths or functional groups on the pyrrolidinium ring could also be systematically investigated to tune the resulting polyhalide architecture and its physicochemical properties. nih.govnih.gov Furthermore, mechanochemical synthesis, a solvent-free approach, could offer a more sustainable and efficient route to these materials.

A key area for exploration is the synthesis of analogous pyrrolidinium polyhalides containing other halogens or mixed-halogen anions (e.g., I₂Br⁻, ICl₂⁻). This would significantly expand the library of available materials and allow for a more comprehensive understanding of the structure-property relationships in this class of compounds. The synthesis and characterization of these new materials would provide valuable data for both fundamental and applied research. fu-berlin.de

Advanced In-Situ Characterization Techniques for Dynamic Structural Behavior and Phase Transitions

Understanding the dynamic structural behavior and phase transitions of pyrrolidinium polyiodides under various stimuli (e.g., temperature, pressure, electric field) is crucial for their application in smart materials and responsive systems. While conventional characterization techniques like single-crystal X-ray diffraction provide a static picture of the crystal structure, advanced in-situ techniques are needed to probe their dynamic nature. researchgate.net

Future research should leverage a suite of in-situ characterization methods to gain a deeper understanding. For instance, in-situ Raman spectroscopy can monitor the vibrational modes of the polyiodide chains in real-time, providing insights into their formation, dissociation, and interaction with the pyrrolidinium cation during phase transitions or electrochemical processes. nih.govacs.org In-situ X-ray diffraction (XRD) can be employed to study the evolution of the crystal structure as a function of temperature or pressure, revealing the mechanisms of any observed phase changes. researchgate.netaip.org

Furthermore, techniques like in-situ atomic force microscopy (AFM) could be used to visualize the morphological changes on the material's surface during processes like iodine release or uptake. aip.org The combination of these in-situ techniques will provide a comprehensive picture of the dynamic behavior of pyrrolidinium pentaiodide and its analogues, which is essential for designing materials with tailored responsive properties. rsc.org

Computational Design and Predictive Modeling of Novel Pyrrolidinium-Polyiodide Architectures with Tailored Properties

Computational modeling and predictive design are powerful tools that can accelerate the discovery and optimization of new materials. In the context of pyrrolidinium polyiodides, density functional theory (DFT) calculations can be employed to predict the stable crystal structures of novel pyrrolidinium-polyiodide architectures. nih.govosti.gov These calculations can also provide insights into the electronic structure and bonding within these materials, helping to rationalize their observed properties. rsc.org

Future computational work should focus on developing accurate models that can predict key properties such as band gap, conductivity, and mechanical stability. researchgate.net By systematically varying the cation structure and the polyiodide chain length and geometry in the computational models, it will be possible to screen for new materials with desired properties before their experimental synthesis. This "materials-by-design" approach can significantly reduce the experimental effort and cost associated with discovering new functional materials. researchgate.net

Moreover, molecular dynamics (MD) simulations can be used to study the dynamic behavior of these materials at the atomic level. acs.org MD simulations can provide insights into ion transport mechanisms, which are crucial for applications in electrolytes for batteries and solar cells. lbl.gov The combination of DFT and MD simulations will provide a powerful computational platform for the rational design of novel pyrrolidinium-polyiodide materials with tailored properties for specific applications.

Potential for Integration into Smart Materials and Responsive Systems

The unique properties of pyrrolidinium polyiodides, such as their ability to form reversible complexes with iodine and their potential for tunable electronic and optical properties, make them promising candidates for integration into smart materials and responsive systems. pkusz.edu.cn

One potential application is in the development of chemical sensors. The interaction of the polyiodide chain with specific analytes could lead to a change in the material's color or conductivity, providing a basis for a sensing mechanism. The ability to tune the properties of the pyrrolidinium cation could allow for the design of sensors with high selectivity and sensitivity.

Another exciting area is the development of stimuli-responsive materials. For example, materials that change their optical properties in response to temperature or light could be developed for applications in smart windows or displays. researchgate.net The reversible nature of the polyiodide formation could also be harnessed in self-healing materials, where the breaking and reforming of the polyiodide network could enable the material to repair itself after damage.

Furthermore, the integration of pyrrolidinium polyiodides into polymer matrices could lead to the development of flexible and processable smart materials. pkusz.edu.cn These composite materials could find applications in wearable electronics, soft robotics, and other emerging technologies. The exploration of these potential applications will require a multidisciplinary approach, combining expertise in materials chemistry, physics, and engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.